Dimethyl 4-methoxyisophthalate
Overview
Description
Dimethyl 4-methoxyisophthalate is an organic compound with the molecular formula C11H12O5. This compound is characterized by its molecular weight of 224.21 and a melting point range of 93-97°C. It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-methoxyisophthalate can be synthesized through the esterification of 4-methoxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. This includes the use of continuous reactors and efficient separation techniques to purify the final product. The process is optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-methoxyisophthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of dimethyl 4-methoxybenzoic acid.
Reduction: Reduction reactions can produce dimethyl 4-methoxybenzene-1,3-diol.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-methoxyisophthalate is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In biology, it serves as a precursor for the synthesis of various biomolecules. In medicine, it is used in the development of diagnostic agents and therapeutic compounds. Additionally, it finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl 4-methoxyisophthalate exerts its effects depends on the specific application. In pharmaceuticals, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved vary based on the final product being synthesized. For example, in the case of diagnostic agents, the compound may interact with specific biomarkers or enzymes to produce a detectable signal.
Comparison with Similar Compounds
Dimethyl isophthalate
Dimethyl terephthalate
Dimethyl phthalate
Properties
IUPAC Name |
dimethyl 4-methoxybenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-9-5-4-7(10(12)15-2)6-8(9)11(13)16-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLTWLWJTAJDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177501 | |
Record name | Dimethyl 4-methoxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22955-73-3 | |
Record name | 1,3-Dimethyl 4-methoxy-1,3-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22955-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 4-methoxyisophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022955733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 4-methoxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 4-methoxyisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying Dimethyl 4-methoxyisophthalate in the study of the antibiotic A35512B?
A1: The isolation of this compound [] doesn't directly describe its biological activity but stems from a chemical degradation study of A35512B. Researchers used oxidative degradation techniques on A35512B, and this compound was one of the resulting products. This information, along with the identification of other fragments like a chlorodiphenylether and a phenanthridine, helps to establish the complex structure of A35512B and its relationship to the ristocetin class of antibiotics []. It serves as a piece of the puzzle in understanding the full chemical makeup of this antibiotic.
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